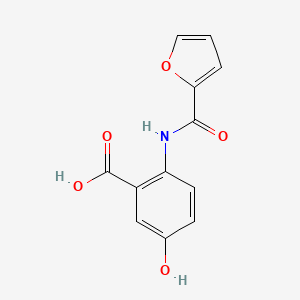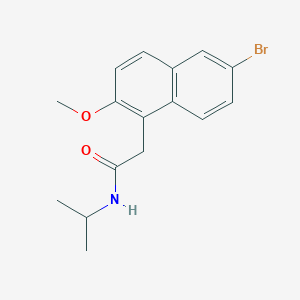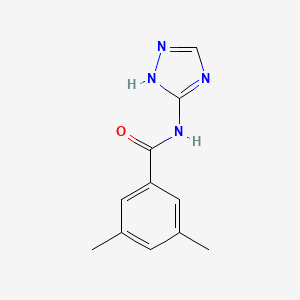![molecular formula C14H13N3OS B5847616 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as MPT0B390, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to have promising anti-tumor activity in preclinical studies, making it a potential candidate for further development. In
Wirkmechanismus
The mechanism of action of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide disrupts the signaling pathways that are essential for cancer cell survival, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of various types of cancer.
Biochemical and Physiological Effects
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has been shown to inhibit the expression of various proteins that are involved in cancer cell survival, such as Bcl-2 and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. The compound has been shown to have high potency and selectivity against cancer cells, making it a potential candidate for further development. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy. However, the compound has some limitations for lab experiments. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has poor solubility in water, which can make it difficult to administer in vivo. The compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and solubility. Another potential direction is the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other anti-cancer drugs. The compound could also be further studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapeutic.
Synthesemethoden
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3-methylbenzoic acid, pyridine-2-carbonyl chloride, and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis method has been optimized to yield high purity and high yield of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBAEWOQLLTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)


![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)

![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)


![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)

